Fmoc-Gln(Tmob)-OH
Overview
Description
“Fmoc-Gln(Tmob)-OH” is a chemical compound with the molecular formula C30H32N2O8 and a molecular weight of 548.58 . It is used in proteomics research and is also used in the synthesis of peptides .
Synthesis Analysis
“Fmoc-Gln(Tmob)-OH” is suitable for Fmoc solid-phase peptide synthesis . It is used as a reagent in the synthesis of peptides .Molecular Structure Analysis
The molecular structure of “Fmoc-Gln(Tmob)-OH” can be represented by the SMILES string: COc1cc (OC)c (CNC (=O)CC [C@H] (NC (=O)OCC2c3ccccc3-c4ccccc24)C (O)=O)c (OC)c1 . The InChI key is ORRRSRMARPWARV-VWLOTQADSA-N .Chemical Reactions Analysis
“Fmoc-Gln(Tmob)-OH” is suitable for Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-Gln(Tmob)-OH” is a white powder . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Fmoc-Gln(Tmob)-OH is useful in forming norcystine bridges in peptides, demonstrated in the synthesis of octreotide-amide using the Fmoc-strategy on solid phase. N-Alloc and S-Tmob protections of norcysteine (Ncy) were preferred for Fmoc-strategy over other protected norcysteines like Fmoc-Ncy(tBu)-OH (Samant & Rivier, 2007).
Fmoc-Gln(Tmob)-OH is involved in the solid-phase syntheses of challenging peptides, demonstrating its versatility and importance in peptide synthesis. This study highlights its usage in comparison to other derivatives (Han, Solé, Tejbrant, & Bárány, 1996).
Its application in multiple synthesis methods, like the multipin method, has been explored. This demonstrates the compound's utility in concurrent comparative studies and large-scale peptide synthesis (Bray, Valerio, Dipasquale, Greig, & Maeji, 1995).
The role of Fmoc-Gln(Tmob)-OH in minimizing side reactions during peptide synthesis is significant, particularly in the context of asparagine coupling. This study explored various coupling conditions to mitigate side-chain reactions (Gausepohl, Kraft, & Frank, 2009).
Fmoc-Gln(Tmob)-OH has been used in the solid-phase synthesis of Stat3 inhibitors, showcasing its application in the development of therapeutic agents. The study explored the use of glutamine analogs in inhibitory peptides, indicating the flexibility of Fmoc-Gln(Tmob)-OH in various peptide frameworks (Mandal, Heard, Ren, Chen, & McMurray, 2007).
Its importance in the solid-phase synthesis of peptides with C-terminal Asn and Gln is also noted. This study described a method involving the attachment of Fmoc-asparagine or glutamine to resins, highlighting the compound's utility in peptide chain elongation (Breipohl, Knolle, & Stüber, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRRSRMARPWARV-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560368 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gln(Tmob)-OH | |
CAS RN |
120658-64-2 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120658-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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